3-(Trifluoromethoxy)benzyl bromide
Overview
Description
3-(Trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H6BrF3O. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzyl bromide structure. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity .
Mechanism of Action
- The primary target of 3-(Trifluoromethoxy)benzyl bromide is not well-documented in the available literature. However, it is known to undergo the Friedel-Crafts polymerization in the presence of an aluminum chloride catalyst, leading to the formation of a polymer .
- The bromide group is replaced by the aromatic ring, resulting in the formation of a larger polymer. This reaction involves electrophilic aromatic substitution .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)benzyl bromide typically involves the bromination of 3-(Trifluoromethoxy)toluene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as dichloromethane at a controlled temperature . Another method involves the reaction of 3-(Trifluoromethoxy)benzyl alcohol with phosphorus tribromide (PBr3) in an ether solvent at low temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the benzyl bromide moiety is highly reactive and can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Friedel-Crafts Reactions: It can participate in Friedel-Crafts alkylation reactions in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Friedel-Crafts Alkylation: This reaction requires a Lewis acid catalyst and is usually performed in an inert solvent like dichloromethane or carbon tetrachloride.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used.
Friedel-Crafts Alkylation: The major products are alkylated aromatic compounds with the trifluoromethoxybenzyl group attached to the aromatic ring.
Scientific Research Applications
3-(Trifluoromethoxy)benzyl bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzyl bromide: Similar in structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
4-(Trifluoromethoxy)benzyl bromide: Similar structure but with the trifluoromethoxy group at the para position.
3-Methoxybenzyl bromide: Similar structure but with a methoxy group (-OCH3) instead of a trifluoromethoxy group.
Uniqueness
3-(Trifluoromethoxy)benzyl bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its non-fluorinated counterparts .
Biological Activity
3-(Trifluoromethoxy)benzyl bromide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential as a therapeutic agent.
- Chemical Formula : C₈H₆BrF₃O
- Molecular Weight : 251.03 g/mol
- CAS Number : 737176
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cell proliferation and survival. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its cellular uptake and bioavailability.
Biological Activity Overview
Recent studies have investigated the anticancer properties of similar compounds, suggesting that this compound may exhibit similar effects. For instance, related compounds have shown significant inhibition of cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds structurally related to this compound have been observed to induce cell cycle arrest at the sub-G1 phase in cancer cell lines, indicating apoptosis (programmed cell death) .
- Cytotoxicity : In vitro studies have demonstrated that analogs can significantly reduce cell viability across various cancer cell lines, with IC50 values indicating effective dose-response relationships .
- Antiangiogenic Effects : Some studies suggest that these compounds can inhibit angiogenesis, the formation of new blood vessels from existing ones, which is crucial for tumor growth and metastasis .
Efficacy in Cancer Models
Research has shown that compounds similar to this compound possess promising anticancer activities:
Cell Line | IC50 (µM) | Viability (%) at 20 µM |
---|---|---|
Jurkat | 4.64 ± 0.08 | 6.01 |
HeLa | 8.47 ± 0.18 | 15.05 |
MCF-7 | 8.47 ± 0.18 | 21.24 |
NIH-3T3 | 89.8 ± 1.9 | >90 (minimal effect) |
These results indicate that while the compound exhibits potent cytotoxicity against cancer cells, it shows minimal toxicity towards normal cells, suggesting a favorable therapeutic index .
Case Studies and Research Findings
Several studies have highlighted the potential of fluorinated benzyl derivatives in cancer therapy:
- A study on structurally related compounds demonstrated their ability to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis . The docking studies indicated promising binding affinities with MMP-2 and MMP-9.
- Another study focused on the synthesis and evaluation of various benzyl derivatives for their antiproliferative activities against multiple cancer cell lines, further supporting the notion that modifications in the benzyl structure can lead to enhanced biological activity .
Properties
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIVWRRHVXSDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353181 | |
Record name | 3-(Trifluoromethoxy)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159689-88-0 | |
Record name | 3-(Trifluoromethoxy)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethoxy)benzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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